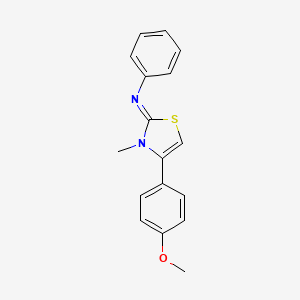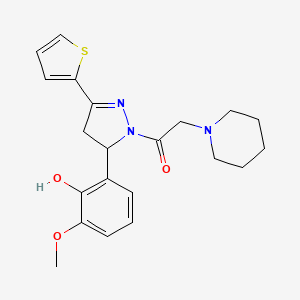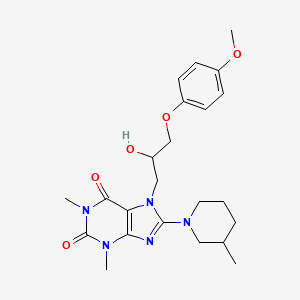
4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-2-imine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many biologically active substances and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine. The methoxyphenyl and phenyl groups would likely be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The 4-methoxyphenyl and phenyl groups are attached to the thiazole ring .Chemical Reactions Analysis
As a thiazole derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the methoxy group might direct electrophilic substitution to certain positions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an aromatic compound, it would likely be relatively stable. The presence of the methoxy group might increase its solubility compared to a simple phenyl group .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-2-imine is part of a class of compounds with significant interest in the field of medicinal chemistry and material science. Research has explored its synthesis, characterization, and potential applications. For example, the synthesis of structurally related thiazol-2-imine derivatives has been reported, highlighting the importance of these compounds in developing pharmacologically active agents. Studies like the synthesis and characterization of thiazol-imine derivatives show the compound's role in producing biologically active substances, emphasizing its utility in medicinal chemistry (Uma et al., 2017).
Pharmacological Potential
The pharmacological potential of thiazol-2-imine derivatives has been a subject of research, with studies investigating their binding profiles and central nervous system (CNS) penetration capabilities. For instance, compounds with structural similarities to 4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-2-imine have been studied for their potential as selective serotonin-3 receptor antagonists, indicating their possible use in treating CNS disorders (Rosen et al., 1990).
Material Science Applications
In material science, the synthesis of thiazol-2-imine derivatives has been explored for creating new materials with potential electronic, optical, or catalytic properties. The green synthesis approach of functionalized thiazol-2-imines in ionic liquid media demonstrates the compound's relevance in developing environmentally friendly synthesis methods (Shahvelayati et al., 2017).
Antibacterial and Antifungal Activities
Thiazol-2-imine derivatives have also been investigated for their antimicrobial properties. Research on Schiff base ligands derived from thiazol-imines has shown promising antibacterial and antifungal activities, suggesting the compound's potential in developing new antimicrobial agents (Vinusha et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19-16(13-8-10-15(20-2)11-9-13)12-21-17(19)18-14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDGRXFHQFSOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-(4-methoxyphenyl)-3-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2574330.png)





![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2574339.png)
![3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2574340.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2574344.png)

![N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine](/img/structure/B2574346.png)
![5-(3-methoxypropyl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574347.png)